Bendamustine deschloro dimer is a potential impurity identified in bendamustine hydrochloride. [, ] It is formed through the hydrolysis of bendamustine followed by intermolecular esterification. [] This impurity is monitored during the production and quality control of bendamustine hydrochloride, an alkylating antineoplastic agent. [, ]
The synthesis of bendamustine deschloro dimer is a multi-step process starting with 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate. [] The nine sequential steps include:
The final product, bendamustine deschloro dimer, is purified using high-performance liquid chromatography (HPLC) to achieve a purity of 95.63%. []
The formation of bendamustine deschloro dimer involves hydrolysis and esterification reactions. [] Hydrolysis likely occurs at the ester bond of bendamustine, resulting in the formation of a carboxylic acid and an alcohol. Subsequently, intermolecular esterification between the carboxylic acid of one molecule and the alcohol group of another bendamustine molecule leads to the dimer formation.
The primary application of bendamustine deschloro dimer is as an analytical standard in quality control processes for bendamustine hydrochloride production. [, ] Its presence as an impurity needs to be monitored and quantified to ensure the purity and safety of bendamustine hydrochloride drug products. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: